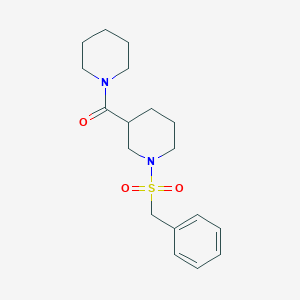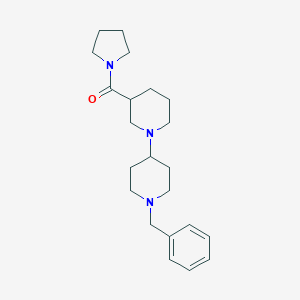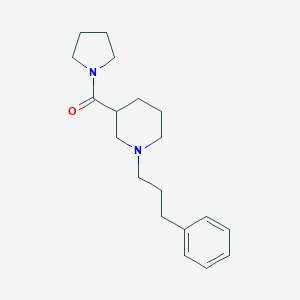
4-methyl-1'-(sec-butyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Sec-butyl-4’-methyl-4,1’-bipiperidine is a chemical compound that belongs to the class of bipiperidines. This compound is characterized by the presence of two piperidine rings connected by a single bond, with a sec-butyl group attached to one of the nitrogen atoms and a methyl group attached to the other piperidine ring. Bipiperidines are known for their diverse applications in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Sec-butyl-4’-methyl-4,1’-bipiperidine can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylpiperidine with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of 1-Sec-butyl-4’-methyl-4,1’-bipiperidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-Sec-butyl-4’-methyl-4,1’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of 1-Sec-butyl-4’-methyl-4,1’-bipiperidine.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Derivatives with different alkyl or functional groups replacing the original substituents.
科学研究应用
1-Sec-butyl-4’-methyl-4,1’-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Sec-butyl-4’-methyl-4,1’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
1-Sec-butyl-4-methylpiperidine: A structurally similar compound with one piperidine ring.
4-Methyl-4,1’-bipiperidine: Lacks the sec-butyl group but retains the bipiperidine structure.
1-Butyl-4’-methyl-4,1’-bipiperidine: Similar structure with a butyl group instead of a sec-butyl group.
Uniqueness
1-Sec-butyl-4’-methyl-4,1’-bipiperidine is unique due to the presence of both sec-butyl and methyl groups on the bipiperidine scaffold
属性
分子式 |
C15H30N2 |
|---|---|
分子量 |
238.41 g/mol |
IUPAC 名称 |
1-butan-2-yl-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C15H30N2/c1-4-14(3)16-11-7-15(8-12-16)17-9-5-13(2)6-10-17/h13-15H,4-12H2,1-3H3 |
InChI 键 |
NYRMETGDANWFFF-UHFFFAOYSA-N |
SMILES |
CCC(C)N1CCC(CC1)N2CCC(CC2)C |
规范 SMILES |
CCC(C)N1CCC(CC1)N2CCC(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE](/img/structure/B247352.png)

![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)

![[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B247356.png)
METHANONE](/img/structure/B247357.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)


![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)

